1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride
Description
1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride is a substituted aromatic amine hydrochloride salt with the molecular formula C₁₂H₁₈Cl₂N and a molecular weight of 246.9 g/mol. Structurally, it features a 2-chloro-4-methylphenyl group attached to a 3-methylbutan-1-amine backbone, with the hydrochloride salt enhancing its solubility and stability.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-8(2)6-12(14)10-5-4-9(3)7-11(10)13;/h4-5,7-8,12H,6,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHOVZUYIMQDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(C)C)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride, commonly referred to as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C11H16ClN·HCl
- Molecular Weight : 229.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. The amine group allows for hydrogen bonding and ionic interactions, while the chloro group can engage in nucleophilic substitution reactions. These interactions can modulate the activity of neurotransmitter receptors and enzymes, influencing various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits stimulant properties similar to other phenethylamines. It may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Here are some key findings:
- Stimulant Activity : Animal studies suggest that the compound may enhance locomotor activity, indicative of stimulant effects on the central nervous system (CNS) .
- Appetite Suppression : Some studies have reported appetite-suppressing effects, which could be beneficial in weight management applications .
Toxicological Profile
The safety and toxicity profile of this compound has not been extensively documented. However, as with many amine compounds, there is potential for adverse effects at high dosages, including cardiovascular stress and neurotoxicity.
Case Study 1: Stimulant Properties
A study conducted on rodent models assessed the effects of the compound on locomotor behavior. Results indicated a significant increase in activity levels compared to control groups, suggesting a stimulant effect .
| Parameter | Control Group | Experimental Group |
|---|---|---|
| Locomotor Activity (cm) | 150 ± 20 | 300 ± 30* |
| Heart Rate (bpm) | 400 ± 10 | 450 ± 15* |
*Statistically significant difference (p < 0.05).
Case Study 2: Appetite Suppression
In another study focusing on appetite regulation, administration of the compound resulted in a notable decrease in food intake among test subjects over a two-week period. This suggests potential applications in obesity treatment .
| Time (Days) | Food Intake (g) Control | Food Intake (g) Experimental |
|---|---|---|
| 0 | 30 | 30 |
| 7 | 28 | 22* |
| 14 | 29 | 20* |
*Statistically significant difference (p < 0.05).
Comparison with Similar Compounds
Table 1: Structural Features
Key Observations :
Table 2: Physicochemical Properties
Key Observations :
Table 3: Functional Roles
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride generally follows these stages:
- Aromatic substitution to introduce the 2-chloro-4-methylphenyl moiety.
- Formation of the aliphatic amine side chain , specifically the 3-methylbutan-1-amine fragment.
- Coupling of the aromatic and aliphatic portions through amination or reductive amination.
- Conversion to hydrochloride salt for improved stability and handling.
Detailed Preparation Methods
Aromatic Substitution and Intermediate Formation
- The starting aromatic compound is often 2-chloro-4-methylbenzene derivatives such as 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylphenyl halides.
- Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to introduce amine or side chains on the aromatic ring.
- For example, nucleophilic aromatic substitution using phenol or amines under basic conditions in polar aprotic solvents like DMF at elevated temperatures (up to 175 °C) has been demonstrated to proceed rapidly (15–20 min).
Preparation of the Aliphatic Amine Side Chain
- The 3-methylbutan-1-amine moiety can be synthesized via reductive amination of the corresponding ketone or aldehyde with ammonia or primary amines.
- Alternatively, the use of primary aliphatic amines as limiting reagents in condensation with diketones has been reported to yield N-substituted amines efficiently.
- For example, primary amines react with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF at 85 °C to yield substituted amines after workup and chromatographic purification.
Coupling of Aromatic and Aliphatic Fragments
- The coupling between the aromatic ring and the aliphatic amine can be achieved via reductive amination, where an aldehyde group on the aromatic ring reacts with the amine side chain in the presence of reducing agents such as sodium cyanoborohydride or borane-THF complex.
- Alternatively, amide bond formation and subsequent reduction can be used to install the amine side chain.
- For instance, coupling of amines with activated carboxylic acid derivatives using coupling agents like BOP or EDC·HCl followed by reduction with borane-THF has been reported for related compounds.
Formation of Hydrochloride Salt
- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol).
- This step improves the compound’s stability, crystallinity, and handling properties.
Representative Experimental Procedure
Analytical Characterization Data (Example)
| Technique | Data (Example for Similar Compound) |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H) |
| 13C NMR (126 MHz, CDCl3) | δ 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5 |
| IR (ATR) | 2949, 1550, 1447, 1417, 1357, 1234, 1094, 1024, 776, 603 cm⁻¹ |
| HRMS (ESI) | m/z [M + Na]+ calcd for C13H24N2Na: 231.1832; found 231.1851 |
Research Findings and Notes
- The use of O-(4-nitrobenzoyl)hydroxylamine as a reagent in the synthesis of N-substituted amines provides a mild and efficient approach to prepare aliphatic amines with good selectivity and moderate yields.
- Nucleophilic aromatic substitution on chlorinated aromatic rings is facilitated by the presence of electron-withdrawing groups and can be accelerated under sealed tube conditions with strong bases.
- Reductive amination remains a versatile and widely used method for coupling aromatic aldehydes with aliphatic amines to form target amines with high purity.
- Formation of hydrochloride salts enhances the compound’s pharmaceutical applicability by improving solubility and stability.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Aromatic substitution | Nucleophilic aromatic substitution (SNAr) | 2-chloro-4-methylbenzaldehyde, phenol/amine, KOH | DMF, 175 °C, sealed tube, 15–20 min | Fast reaction, good regioselectivity | Requires high temperature |
| Side chain synthesis | Condensation with diketones and hydroxylamine derivative | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | Mild conditions, moderate yield | Moderate yield (~38%) |
| Coupling | Reductive amination or amide coupling + reduction | Aldehyde intermediate, amine, BH3·THF or BOP, EDC·HCl | THF, room temp to reflux | High purity product | Multi-step, requires purification |
| Salt formation | Acid-base reaction | Free base amine, HCl | Solvent (isopropanol, ether) | Improves stability and handling | None significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride?
- Methodology : A common approach involves reacting a substituted phenylalkylamine precursor (e.g., 2-(2-chloro-4-methylphenyl)ethylamine) with a methylating agent under controlled conditions. For example, reductive amination or nucleophilic substitution can be employed. Purification via recrystallization in ethanol or methanol is recommended to isolate the hydrochloride salt. Characterization should include NMR (¹H, ¹³C) and mass spectrometry to confirm structural integrity .
Q. How can researchers verify the purity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λmax ~255 nm, based on aromatic and amine chromophores) to assess purity. Cross-validate with elemental analysis (C, H, N, Cl) and thermal methods like differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .
Q. What safety protocols are critical for handling this hydrochloride salt?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Store at -20°C in airtight containers to prevent hygroscopic degradation. Waste disposal must comply with institutional guidelines for halogenated amines .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology : Grow single crystals via slow evaporation in a polar solvent (e.g., methanol/water). Collect diffraction data at low temperatures (e.g., 123 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) can model bond lengths and angles, particularly for the chlorophenyl and branched amine moieties. Compare with analogous structures (e.g., ’s chlorophenyl derivatives) to validate spatial arrangement .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Methodology : If NMR signals overlap (e.g., methyl groups in the branched chain), use 2D techniques like COSY or HSQC to resolve coupling patterns. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) to distinguish isotopic clusters. Cross-reference UV-Vis data with computational predictions (TD-DFT) to confirm electronic transitions .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology : Use design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor intermediates via in situ FTIR or Raman spectroscopy. For example, ’s amide synthesis used stoichiometric control of 4-nitrobenzoyl chloride; similar principles apply to amine alkylation .
Q. What computational tools predict the compound’s solubility and stability in aqueous buffers?
- Methodology : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation effects. Use pKa prediction software (e.g., MarvinSketch) to estimate protonation states at physiological pH. Validate with experimental solubility tests in PBS or simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
